molecular formula C19H16N4O2 B4743504 9-benzyl-6-(4-methoxyphenoxy)-9H-purine

9-benzyl-6-(4-methoxyphenoxy)-9H-purine

Cat. No.: B4743504
M. Wt: 332.4 g/mol
InChI Key: WVWLYDAMWNWZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for Human or Veterinary Use. 9-Benzyl-6-(4-methoxyphenoxy)-9H-purine is a synthetic purine derivative designed for research applications. This compound belongs to a class of 9-benzyl-9H-purines that have demonstrated significant biological activity in scientific studies, making them a valuable scaffold for medicinal chemistry and drug discovery. The core structure of 9-benzylpurine is associated with potent anticonvulsant properties. Research on analogous 6-substituted-9-benzylpurines has shown them to be a new class of agents active against maximal electroshock-induced seizures (MES), indicating potential for neuroscience research . Furthermore, purine derivatives are of immense interest in chemical biology due to their role in purinergic signalling, a fundamental system for cellular communication involved in numerous physiological and pathophysiological processes . This particular molecule features a 4-methoxyphenoxy substituent at the 6-position, a modification that can fine-tune the compound's electronic properties, lipophilicity, and binding affinity for biological targets. Similar purine-based structures are being investigated as inhibitors of specific kinases, such as TTK (MPS1), highlighting their potential application in oncology research and the study of cell cycle regulation . Researchers can utilize this compound to explore its mechanism of action, characterize its interactions with enzymes and receptors, and evaluate its effects in cellular models of disease.

Properties

IUPAC Name

9-benzyl-6-(4-methoxyphenoxy)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-24-15-7-9-16(10-8-15)25-19-17-18(20-12-21-19)23(13-22-17)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLYDAMWNWZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC3=C2N=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

9-benzyl-6-(4-methoxyphenoxy)-9H-purine is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Biological Activities

The compound exhibits significant biological activities, particularly as a purine analog. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antiviral Activity : Research has indicated that derivatives of benzyl purines, including this compound, may possess antiviral properties. For instance, related compounds have shown efficacy against rhinoviruses, suggesting potential applications in treating viral infections .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibitors of PNP have therapeutic implications for treating T-cell malignancies and certain infections caused by pathogens like Mycobacterium tuberculosis and Plasmodium falciparum .

Case Studies

Several studies have evaluated the efficacy of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Studies : A series of benzylpurines were synthesized and tested against rhinovirus type 1B. The introduction of specific substituents significantly enhanced antiviral activity, indicating that structural modifications can lead to improved efficacy against viral infections .
  • Inhibition of PNP : Research on acyclic nucleoside phosphonates has highlighted the importance of PNP inhibitors in clinical settings. Compounds structurally related to this compound have shown promise in inhibiting PNP with low IC50 values, suggesting their potential as therapeutic agents .

Data Table: Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)Target Enzyme
This compoundAntiviral (rhinovirus)TBDN/A
2-chloro-6-(dimethylamino)-9H-purineAntiviral (rhinovirus type 1B)0.08N/A
PeldesinePNP InhibitionLow nanomolarPurine Nucleoside Phosphorylase
Acyclic Nucleoside PhosphonatesBroad-spectrum antiviralLow nanomolarVarious

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the C-6 Position

The C-6 substituent critically influences biological activity. Key comparisons include:

Compound C-6 Substituent N-9 Substituent Activity (MIC/IC₅₀) Key Findings References
2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine 2-Furyl 4-Methoxybenzyl 0.39 μg/mL (anti-TB) High potency against Mtb H37Rv; low mammalian toxicity
9-Benzyl-6-(dimethylamino)-9H-purine Dimethylamino Benzyl IC₅₀ = 0.08 μM (anti-rhinovirus) 2-Chloro substitution enhances antiviral activity
6-(Benzylsulfanyl)-9H-purine Benzylsulfanyl H (unsubstituted N-9) N/A High antithyroid activity (comparable to methimazole)
9-Benzyl-6-phenyl-9H-purine Phenyl Benzyl N/A Coplanar C6-aryl/purine ring; used in catalytic C–H activation studies
  • C-6 Phenoxy vs. Furyl: The 4-methoxyphenoxy group in the target compound may confer distinct electronic or steric effects compared to 2-furyl, which is linked to high antimycobacterial activity .
  • C-6 Halogen/Amino vs. Sulfanyl: Dimethylamino and benzylsulfanyl groups are associated with antiviral and antithyroid activities, respectively, highlighting the role of electron-donating/withdrawing groups .

N-9 Substitution Effects

The benzyl group at N-9 is a common scaffold in bioactive purines. Modifications here impact solubility and target interactions:

Compound N-9 Substituent Activity Profile Key Findings References
9-(3-Formamidobenzyl)-8-bromo-6-(dimethylamino)-9H-purine 3-Formamidobenzyl BZR binding (IC₅₀ = 0.011 μM) 1000x more active than parent 9-benzylpurine
9-sec-Butyl-6-(4-propoxyphenylpiperazinyl)-9H-purine sec-Butyl Anticancer (MCF-7 cells) Induces apoptosis via G2/M arrest
9-(4-Methylbenzyl)-2-chloro-6-(dimethylamino)-9H-purine 4-Methylbenzyl Anti-rhinovirus (IC₅₀ = 0.08 μM) Optimal activity with 4-methyl group
  • Electron-Donating Groups : 4-Methoxy or 4-methylbenzyl groups enhance antimycobacterial and antiviral activities, likely by improving membrane permeability or target binding .
  • Bulkier Substituents : sec-Butyl or cyclopentyl groups at N-9 are tolerated in anticancer purines but may reduce CNS activity due to steric hindrance .

C-2 Substitution Effects

Addition of a chlorine atom at C-2 is a recurring strategy to boost potency:

Compound C-2 Substituent Activity Enhancement Mechanism Hypotheses References
2-Chloro-6-(2-furyl)-9-benzylpurine Cl MIC ↓ from 0.78 to 0.39 μg/mL Increased electrophilicity or target affinity
2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine Cl IC₅₀ ↓ from >10 μM to 0.08 μM Enhanced binding to viral capsid proteins
  • Electrophilic Modulation : Chlorine at C-2 may stabilize transition states in enzyme inhibition or improve pharmacokinetic properties .

Q & A

Q. How to design combination therapies to prevent resistance?

  • Answer :
  • Synergy screening : Pair with rifampicin or bedaquiline ( shows no cross-resistance) to exploit complementary mechanisms .
  • Dose-response matrices : Use checkerboard assays to identify fractional inhibitory concentration (FIC) indices <0.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.